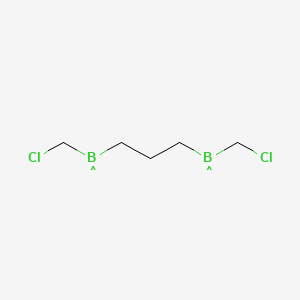
CID 71327155
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71327155 is a chemical compound with unique properties and applications It is important in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CID 71327155 involves specific reaction conditions and reagents. The preparation methods can vary depending on the desired purity and yield. Common synthetic routes include:
Reaction A: This involves the use of specific catalysts and solvents to achieve the desired product.
Reaction B: Another method involves a multi-step process with intermediate compounds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing reaction conditions, using large-scale reactors, and ensuring quality control. The industrial methods focus on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
CID 71327155 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a different product compared to reduction or substitution.
Aplicaciones Científicas De Investigación
CID 71327155 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis.
Biology: It is studied for its effects on biological systems and potential therapeutic uses.
Medicine: It is explored for its potential as a drug or treatment for specific conditions.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of CID 71327155 involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, leading to a cascade of biochemical reactions. Understanding its mechanism of action can provide insights into its potential therapeutic effects and applications.
Conclusion
This compound is a versatile compound with significant importance in various fields. Understanding its synthesis, reactions, applications, and mechanism of action can provide valuable insights into its potential uses and benefits. Further research and exploration can uncover new applications and enhance its utility in science and industry.
Propiedades
Número CAS |
89992-20-1 |
|---|---|
Fórmula molecular |
C5H10B2Cl2 |
Peso molecular |
162.7 g/mol |
InChI |
InChI=1S/C5H10B2Cl2/c8-4-6-2-1-3-7-5-9/h1-5H2 |
Clave InChI |
QUJANEQOJNCVHC-UHFFFAOYSA-N |
SMILES canónico |
[B](CCC[B]CCl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


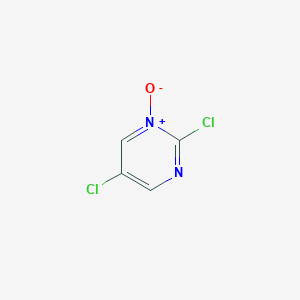



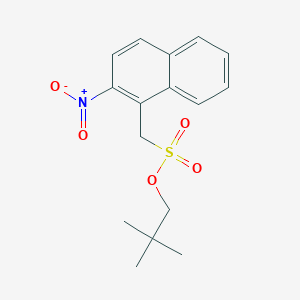

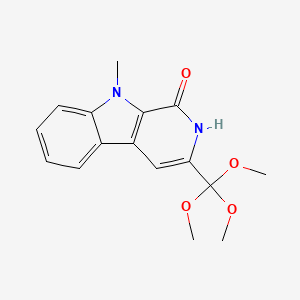
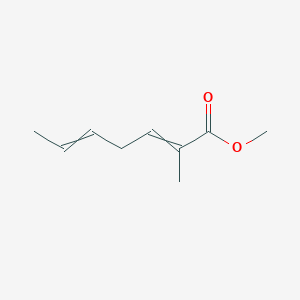
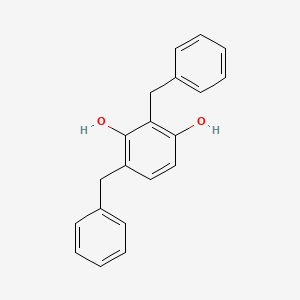
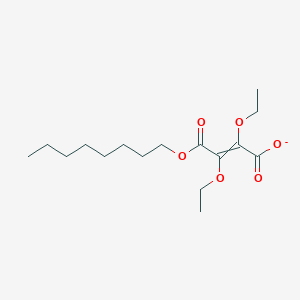
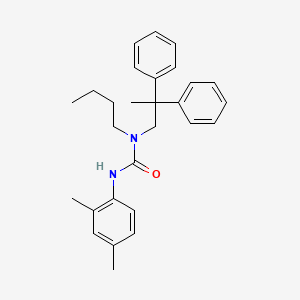
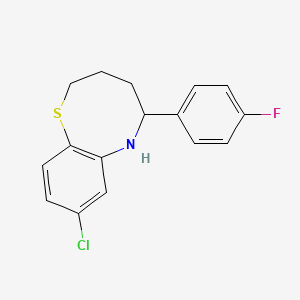
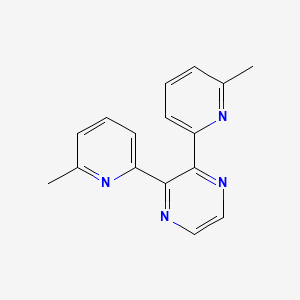
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
